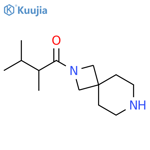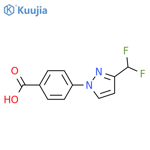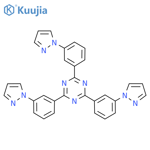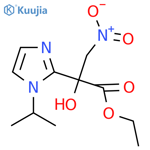Pyridinium-Derivate
Pyridinium derivatives are a class of organic compounds characterized by the presence of pyridine ring in their molecular structure, with at least one substituent attached to the nitrogen atom. These compounds exhibit diverse chemical and physical properties due to the substitution pattern on the pyridine ring. They find applications across various industries including pharmaceuticals, agriculture, and materials science.
In the pharmaceutical field, pyridinium derivatives are often used as intermediates or directly incorporated into drug molecules for their potential therapeutic effects. For instance, they can serve as antiparasitic agents, antimicrobial agents, or anti-inflammatory compounds by modulating specific biological pathways. Their ability to form hydrogen bonds and ion-pair interactions with biomolecules makes them valuable in designing novel drugs.
In agriculture, pyridinium derivatives have been explored for their pesticidal properties, acting against a wide range of pests. They can be used as herbicides, fungicides, or insecticides by interfering with the metabolic processes of target organisms. Additionally, some pyridinium derivatives exhibit chelating abilities, which are useful in soil remediation and fertilizer formulations.
In materials science, these compounds are utilized to develop conductive polymers, functional dyes, and sensors due to their unique electronic properties. The presence of both aromatic and amine functionalities allows for facile derivatization, enabling the creation of multifunctional materials with tailored properties.
Overall, pyridinium derivatives represent a versatile class of compounds with broad applications in multiple sectors, highlighting their importance in modern chemistry research and development.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
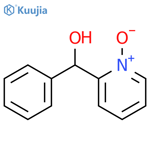 |
(1-oxidopyridin-2-yl)(phenyl)methanol | 39585-75-6 | C12H11NO2 |
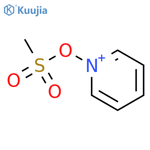 |
Pyridinium, 1-[(methylsulfonyl)oxy]- | 137838-33-6 | C6H8NO3S |
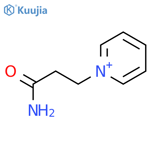 |
1-(3-amino-3-oxopropyl)pyridinium | 21161-01-3 | C8H11ClN2O |
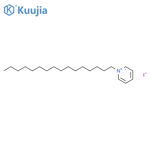 |
Pyridinium, 1-hexadecyl-, iodide | 2349-55-5 | C21H38IN |
 |
2-Carbamimidoylpyridine 1-oxide hydrochloride | 845291-51-2 | C6H8ClN3O |
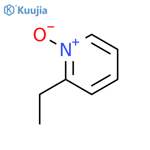 |
2-Ethyl-pyridine 1-Oxide | 4833-24-3 | C7H9NO |
 |
6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide | 90685-58-8 | C8H9NO |
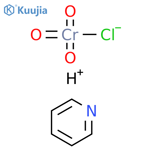 |
Pyridinium Chlorochromate | 26299-14-9 | C5H6ClCrNO3 |
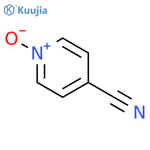 |
4-Cyanopyridine N-oxide | 14906-59-3 | C6H4N2O |
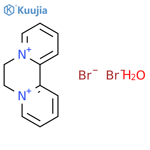 |
Diquat dibromide hydrate | 6385-62-2 | C12H14Br2N2O |
Verwandte Literatur
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Empfohlene Lieferanten
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
